![molecular formula C20H25Cl2FN4OS B1677703 Phortress CAS No. 328087-38-3](/img/structure/B1677703.png)
Phortress
Overview
Description
Phortress is a potent antitumor agent . It is active against breast, ovarian, and renal carcinomas . It is taken up into sensitive cells followed by aryl hydrocarbon receptor binding and translocation into the nucleus . It requires metabolic activation by cytochrome P450 to generate cytotoxic species .
Synthesis Analysis
Phortress analogues have been synthesized by bioisosteric replacement of the benzothiazole core in the structure to a benzoxazole ring system . The structures of these compounds were elucidated by IR, 1H NMR, 13C NMR, 2D-NMR, and HRMS spectroscopic methods .Molecular Structure Analysis
The molecular formula of Phortress is C20H25Cl2FN4OS . Its molecular weight is 459.4 g/mol . The IUPAC name is (2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride .Chemical Reactions Analysis
Phortress is an anticancer prodrug, which has an active metabolite (5F-203) that is a potent agonist of the aryl hydrocarbon receptor (AhR) . The 5F-203 switches on cytochrome P450 CYP1A1 gene expression and thus exhibits anticancer activity .Physical And Chemical Properties Analysis
Phortress is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM .Scientific Research Applications
Antitumor Agent
Phortress, also known as the dihydrochloride salt of the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), is an experimental antitumor agent . It has shown potent and selective activity against human-derived carcinomas .
Treatment for Breast Cancer
Phortress has been found to have selective activity in vitro and in vivo in human breast carcinoma models . It has been observed to inhibit MET (HGFTK) activity in protein isolated from MCF-7 and MDA 468 breast cancer cells .
Treatment for Ovarian Cancer
Similar to its effects on breast cancer, Phortress has also shown selective activity against human ovarian carcinoma models .
Treatment for Renal Carcinoma
Phortress has demonstrated selective activity against human renal carcinoma models . It has been observed that germline and somatic mutations in the MET oncogene encoding transmembrane hepatocyte growth factor receptor tyrosine kinase (HGFTK) play a key role in the pathophysiology of hereditary and sporadic renal cell carcinoma (RCC) .
c-MET Inhibition
Phortress has been found to have a putative role for c-MET inhibition in its antitumor activity . Aberrant MET activation has been detected in many carcinomas including breast, ovary, gastric and metastatic colon, promoting aggressive invasive growth through stimulation of cell migration, and inhibition of apoptosis .
Combination Therapy
Phortress has shown pronounced selective antitumor activity as a single agent and in combination with the antibiotic doxorubicin .
Mechanism of Action
Mode of Action
Phortress is a prodrug that is metabolically activated by Cytochrome P450 1A1 (CYP1A1) to generate electrophilic species . This activation process involves the induction of CYP1A1-catalyzed biotransformation of Phortress . The electrophilic species generated covalently bind to DNA, causing lethal damage to sensitive tumor cells .
Biochemical Pathways
The biochemical pathway of Phortress involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway . Upon uptake into sensitive cells, Phortress binds to AhR and translocates into the nucleus . This triggers the induction of the cytochrome P450 isoform CYP1A1 . The activated CYP1A1 then converts Phortress into an electrophilic reactive intermediate .
Pharmacokinetics
The pharmacokinetics of Phortress involve its metabolic activation by CYP1A1 . Preclinical toxicokinetic studies have been conducted to determine Phortress’ maximum tolerated dose and advise a safe starting dose for clinical evaluation . .
Result of Action
The result of Phortress’ action is the formation of extensive DNA adducts, leading to cell death . This occurs as the electrophilic species generated from Phortress covalently bind to DNA . This mechanism of action is distinct from all classes of chemotherapeutic agents currently in the clinic .
Action Environment
The action of Phortress is influenced by the presence of cancer cells, both in vitro and in vivo . The prodrug Phortress liberates its active form in the presence of cancer cells . .
Future Directions
Future research is focused on developing new Phortress analogues by bioisosteric replacement of the benzothiazole core in the structure to a benzoxazole ring system . These new compounds could potentially have significant anticancer activity, probably with the same mechanism of action as Phortress .
properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMNTOCJVVFEU-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phortress | |
CAS RN |
328087-38-3 | |
Record name | Phortress | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHORTRESS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.